molecular formula C21H32O3 B14780111 (1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate

(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate

Cat. No.: B14780111
M. Wt: 332.5 g/mol
InChI Key: OQHMNEGOKQMOFM-WRZXQAEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate is a complex organic molecule with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic hydrocarbon framework. The presence of multiple chiral centers and functional groups makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.

    Introduction of functional groups: Hydroxyl and acetate groups are introduced through selective functionalization reactions. For instance, hydroxylation can be achieved using reagents like osmium tetroxide or hydrogen peroxide, while acetylation can be done using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the acetate group or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), PCC

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols or hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate: has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate depends on its interaction with molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting transcription factors and gene expression to regulate cellular functions.

Comparison with Similar Compounds

(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate: can be compared with other similar compounds in the cyclopenta[a]phenanthrene family:

    This compound: Unique due to its specific functional groups and stereochemistry.

    Other cyclopenta[a]phenanthrene derivatives: May have different functional groups or stereochemistry, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

[(10R,13S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21-/m0/s1

InChI Key

OQHMNEGOKQMOFM-WRZXQAEKSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.